molecular formula C14H20N2 B3233372 2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- CAS No. 135380-29-9

2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)-

Cat. No.: B3233372
CAS No.: 135380-29-9
M. Wt: 216.32 g/mol
InChI Key: VMTXVELCPAHBFY-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- is a chemical compound with the molecular formula C14H20N2. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- typically involves the use of readily available starting materials and standard organic synthesis techniques. One common method involves the reaction of a suitable diazaspiro compound with a benzylating agent under controlled conditions. For example, the compound can be synthesized by refluxing a precursor with hydrazine in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to undergo reduction by bacterial enzymes, leading to the generation of reactive intermediates that are lethal to the bacteria . The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- can be compared with other spirocyclic compounds, such as:

    2,6-Diazaspiro[3.4]octane: The parent compound without the methyl and phenylmethyl substitutions.

    Spiro[3.4]octane derivatives: Compounds with different substituents on the spirocyclic core.

The uniqueness of 2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- lies in its specific substitutions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-15-10-14(11-15)7-8-16(12-14)9-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTXVELCPAHBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224396
Record name 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-29-9
Record name 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135380-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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